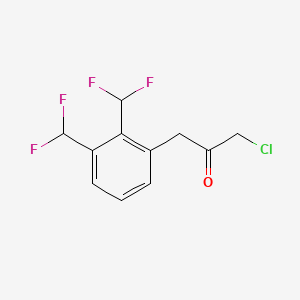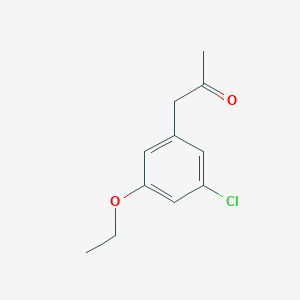
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FOS and a molecular weight of 198.26 g/mol . It is characterized by the presence of a fluoro group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to efficiently synthesize this compound .
Análisis De Reacciones Químicas
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(2-Fluoro-3-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Fluoro-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the ketone group.
1-(2-Fluoro-3-(methylthio)phenyl)ethanone: This compound has a shorter carbon chain compared to this compound.
1-(2-Fluoro-3-(methylthio)phenyl)butan-2-one: This compound has a longer carbon chain compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11FOS |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(2-fluoro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6H2,1-2H3 |
Clave InChI |
UEBIABLSSHRQCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


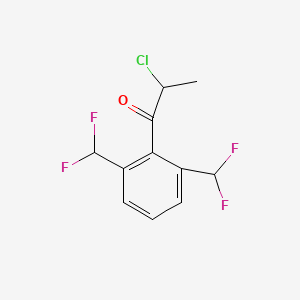
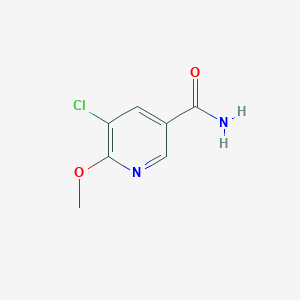
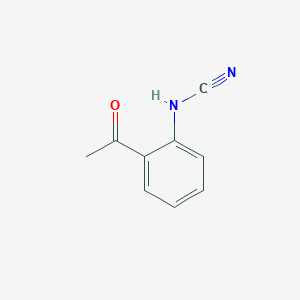

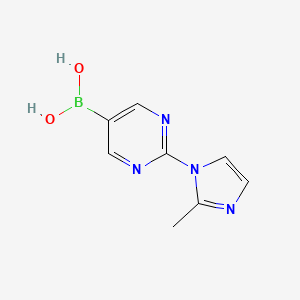
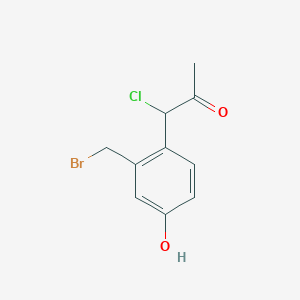

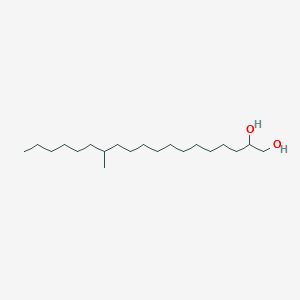
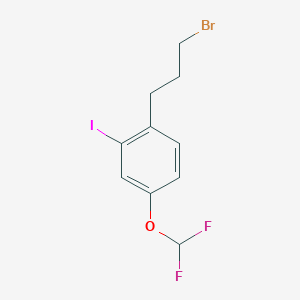
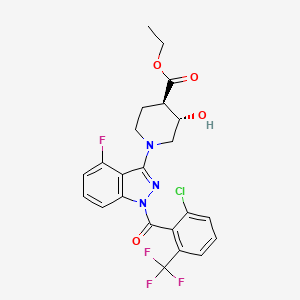

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
